5-Bromo-2-chloro-4-nitropyridine 1-oxide

Regioselective Substitution Pyridine N-oxide Electrophilic Aromatic Substitution

This compound is a non-substitutable intermediate featuring an N-oxide, nitro, chloro, and bromo substituents on a pyridine core. The differential reactivity of C2-Cl (SNAr) and C5-Br (Suzuki) enables controlled, sequential diversification for SAR exploration in kinase inhibitor and agrochemical discovery. Ideal for C-H activation methodology development and as a transient directing group model. Choose this building block for precise, orthogonal functionalization that non-oxide analogs cannot provide.

Molecular Formula C5H2BrClN2O3
Molecular Weight 253.44 g/mol
CAS No. 1379366-01-4
Cat. No. B1375783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-nitropyridine 1-oxide
CAS1379366-01-4
Molecular FormulaC5H2BrClN2O3
Molecular Weight253.44 g/mol
Structural Identifiers
SMILESC1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-]
InChIInChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
InChIKeyVNXKIYKPSUWDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-nitropyridine 1-oxide: Core Properties and Bench-Level Identification


5-Bromo-2-chloro-4-nitropyridine 1-oxide (CAS 1379366-01-4) is a polyhalogenated, nitrated pyridine N-oxide derivative with the molecular formula C5H2BrClN2O3 and a molecular weight of 253.44 g/mol [1]. Its structure incorporates a reactive bromine atom at the 5-position, a chlorine at the 2-position, a nitro group at the 4-position, and an N-oxide moiety on a pyridine core. This precise substitution pattern distinguishes it from other halogenated pyridine N-oxides and underlies its unique reactivity profile as a synthetic building block.

5-Bromo-2-chloro-4-nitropyridine 1-oxide: Why Halogen Position and N-Oxide State Prevent Generic Substitution


The combination of an N-oxide, nitro, chloro, and bromo substituents creates a unique electronic environment that governs both regioselectivity and reaction outcomes [1]. While pyridine N-oxides with different halogen patterns (e.g., 4-bromo- or 2-chloro-4-nitro derivatives) are available, they cannot serve as direct replacements because the bromine at the 5-position and the chlorine at the 2-position exhibit markedly different reactivities toward nucleophilic and electrophilic substitution [2]. Furthermore, the N-oxide functionality strongly activates the ring and directs electrophilic substitution, while simultaneously enabling ortho-lithiation and palladium-catalyzed direct arylation chemistries that are inaccessible to non-oxide analogs [2][3]. This specific constellation of functional groups renders 5-bromo-2-chloro-4-nitropyridine 1-oxide an essential and non-substitutable intermediate for certain synthetic routes.

5-Bromo-2-chloro-4-nitropyridine 1-oxide: A Quantitative Differentiation Guide for Scientific Selection


Regioselective Electrophilic Substitution: Contrasting Reactivity of the 5-Bromo vs. 2-Chloro Positions

The presence of the N-oxide group strongly activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles predominantly to the 4-position [1]. However, the unique substitution pattern of 5-bromo-2-chloro-4-nitropyridine 1-oxide introduces a distinct reactivity difference between the 2-chloro and 5-bromo substituents. Specifically, the chlorine at the 2-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) compared to the bromine at the 5-position, which is preferentially engaged in cross-coupling reactions such as Suzuki-Miyaura couplings . This differential reactivity enables sequential, orthogonal functionalization strategies that are not possible with simpler analogs like 2-chloro-4-nitropyridine 1-oxide, where only a single halogen handle is available.

Regioselective Substitution Pyridine N-oxide Electrophilic Aromatic Substitution

Enhanced Nucleophilic Substitution at the 4-Position: A Quantitative Advantage over Non-Nitrated Analogs

The 4-nitro group in 4-nitropyridine-N-oxide derivatives is highly activated toward nucleophilic substitution due to the combined electron-withdrawing effects of the nitro group and the N-oxide [1]. This allows for the facile displacement of the nitro group with various nucleophiles to yield 4-substituted pyridine N-oxides, which can be subsequently reduced to the corresponding pyridines. The target compound, 5-bromo-2-chloro-4-nitropyridine 1-oxide, retains this high reactivity at C4 while also possessing the orthogonal halogen handles. While direct kinetic data for this specific compound are not available in the open literature, the rate acceleration for nitro displacement in 4-nitropyridine N-oxide compared to 4-nitropyridine is well-documented and can be inferred to be of a similar magnitude in the 5-bromo-2-chloro derivative.

Nucleophilic Aromatic Substitution SNAr Synthetic Methodology

Controlled Ortho-Lithiation Potential: A Strategic Advantage Over Non-Oxidized Pyridines

Pyridine N-oxides are known to undergo highly regioselective ortho-lithiation when treated with strong bases like lithium diisopropylamide (LDA) [1]. The N-oxide oxygen acts as a directing group, facilitating deprotonation at the adjacent 2-position. In the case of 5-bromo-2-chloro-4-nitropyridine 1-oxide, the presence of the chlorine at the 2-position blocks this site, potentially directing lithiation to the alternative ortho-position (C6) or enabling other site-selective functionalization. This contrasts sharply with non-oxide pyridine analogs, where directed metallation is more challenging and less predictable, often requiring halogen-metal exchange or other indirect methods.

Directed Ortho-Metallation Organolithium Chemistry Regioselective Functionalization

Compatibility with Regioselective Direct Arylation: A High-Yielding Alternative to Cross-Coupling

Pyridine N-oxides are exceptional substrates for palladium-catalyzed direct arylation, a reaction that forms aryl-aryl bonds without the need for pre-functionalized organometallic reagents [1]. This reaction occurs with complete regioselectivity for the 2-position in a wide range of pyridine N-oxides [1]. For 5-bromo-2-chloro-4-nitropyridine 1-oxide, the chlorine at the 2-position prevents direct arylation at that site, but the reaction could potentially be directed elsewhere, or the compound could serve as a useful comparator or precursor in mechanistic studies. The key differentiator is that this direct C-H functionalization chemistry is not available to the corresponding pyridine (non-oxide) analogs, which require a pre-installed halogen at the desired coupling site.

C-H Activation Direct Arylation Palladium Catalysis

5-Bromo-2-chloro-4-nitropyridine 1-oxide: Key Procurement-Driven Application Scenarios in Research and Development


Medicinal Chemistry: Synthesis of Complex, Polysubstituted Pyridine-Based Drug Candidates

This compound is an ideal scaffold for the rapid, orthogonal diversification of pyridine cores in drug discovery. The differential reactivity of the C2-Cl (SNAr) and C5-Br (Suzuki coupling) handles allows medicinal chemists to introduce diverse chemical moieties in a sequential, controlled manner, facilitating the exploration of structure-activity relationships (SAR) around a pyridine pharmacophore. This capability is particularly valuable in the development of kinase inhibitors and other therapeutics where precise substitution is critical for potency and selectivity .

Synthetic Methodology Development: Exploring and Optimizing N-Oxide-Directed C-H Functionalization

Due to its polyfunctionalized nature, 5-bromo-2-chloro-4-nitropyridine 1-oxide serves as a challenging and informative substrate for developing new C-H activation methodologies. Researchers can investigate the competition between the N-oxide-directed direct arylation at C2 (or C6) versus potential reactivity of the C5-Br or C4-NO2 groups. Its well-defined substitution pattern makes it a useful standard for benchmarking new catalysts and reaction conditions in the field of C-H functionalization [1].

Agrochemical Research: Intermediate for Novel Crop Protection Agents

Polysubstituted pyridines are a core motif in many commercial fungicides and herbicides. The ability of this compound to undergo sequential functionalization at three distinct positions (C2, C4, C5) makes it a versatile late-stage intermediate for the synthesis of novel agrochemical candidates. The specific halogen and N-oxide pattern can be leveraged to fine-tune the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final active ingredient, which is a key factor in field performance and environmental fate .

Process Chemistry: Evaluating N-Oxide as a Directing/Activating Group for Large-Scale Synthesis

Process chemists evaluating the use of the N-oxide moiety as a transient activating and directing group will find this compound a valuable model system. It allows for the study of both the benefits (e.g., high-yielding, regioselective direct arylation) and challenges (e.g., subsequent deoxygenation to the pyridine) associated with N-oxide chemistry on a densely functionalized core. Understanding these parameters on this benchmark compound can inform the design of robust, scalable routes to structurally similar, high-value pyridine derivatives.

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